2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a benzoyl group, a methyl group, an oxoquinoline moiety, and an ethoxyphenylacetamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the ethoxyphenylacetamide group: This step involves the reaction of the intermediate with 4-ethoxyphenylacetic acid in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide: Lacks the methyl and ethoxy groups, which may affect its biological activity.
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide: Similar structure but without the ethoxy group, potentially leading to different chemical properties.
Uniqueness
The presence of both the ethoxyphenyl and methyl groups in 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide makes it unique compared to its analogs. These groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-3-33-21-12-10-20(11-13-21)28-25(30)17-29-16-23(26(31)19-7-5-4-6-8-19)27(32)22-15-18(2)9-14-24(22)29/h4-16H,3,17H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLWCILVMBDNCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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